molecular formula C6H4BrN5 B6163910 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine CAS No. 2256748-88-4

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine

Cat. No. B6163910
CAS RN: 2256748-88-4
M. Wt: 226
InChI Key:
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Description

“2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring and a 1,2,3-triazole ring. The triazole ring is substituted with a bromine atom at the 4th position . This compound belongs to a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of such compounds often involves the copper-catalyzed click reaction of azides with alkynes . This reaction is known for its reliability, specificity, and biocompatibility, making it a popular choice for the synthesis of triazole derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine” includes a pyrimidine ring and a 1,2,3-triazole ring. The triazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound has a molecular weight of 147.96 .


Chemical Reactions Analysis

The “2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine” compound can participate in various chemical reactions due to the presence of reactive sites in its structure. For instance, it can act as a ligand for transition metals to create coordination complexes . Furthermore, it can accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Future Directions

The future research directions could involve exploring the biological activities of “2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine” and its derivatives. Given the wide range of activities exhibited by triazole derivatives, this compound could potentially be used in the development of new drugs . Further studies could also focus on optimizing the synthesis process and investigating the compound’s interaction with various biological targets.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine involves the reaction of 4-bromo-1H-1,2,3-triazole with pyrimidine in the presence of a suitable catalyst.", "Starting Materials": ["4-bromo-1H-1,2,3-triazole", "pyrimidine", "catalyst"], "Reaction": ["Step 1: Dissolve 4-bromo-1H-1,2,3-triazole and pyrimidine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as CuSO4 or CuI to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 100-120°C and stir for a suitable time such as 12-24 hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or water to obtain the final product, 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine."] }

CAS RN

2256748-88-4

Product Name

2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine

Molecular Formula

C6H4BrN5

Molecular Weight

226

Purity

95

Origin of Product

United States

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